molecular formula C33H45N3O12S3 B218371 Esperamicin D CAS No. 107473-04-1

Esperamicin D

Cat. No. B218371
CAS RN: 107473-04-1
M. Wt: 771.9 g/mol
InChI Key: KREMLOHCULNNLF-WRGVHVQVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esperamicin D is a potent cytotoxic agent that belongs to the enediyne family of natural products. It is derived from the bacterium Actinomadura verrucosospora and has been found to exhibit strong anticancer activity against a variety of tumor cell lines. Its unique chemical structure has made it an attractive target for synthetic chemists and a subject of extensive scientific research.

Mechanism of Action

Esperamicin D exerts its cytotoxic effects through the formation of a highly reactive diradical species that can cleave DNA strands. This reaction is mediated by the molecule's enediyne core, which undergoes a series of oxidative processes that lead to the formation of reactive oxygen species. These species can then attack the DNA backbone, leading to strand cleavage and ultimately cell death.
Biochemical and Physiological Effects:
Esperamicin D has been shown to have a number of biochemical and physiological effects on cancer cells. These include induction of DNA damage and apoptosis, inhibition of cell cycle progression, and modulation of gene expression. In addition, esperamicin D has been found to be active against multidrug-resistant cancer cells, suggesting that it may be a useful agent in the treatment of drug-resistant tumors.

Advantages and Limitations for Lab Experiments

The advantages of using esperamicin D in lab experiments include its high potency and selectivity for cancer cells, as well as its ability to induce DNA damage through oxidative processes. However, its complex chemical structure and the difficulty of synthesizing it in large quantities can be a limitation for some studies. In addition, its cytotoxic effects can make it challenging to work with in the lab, requiring careful handling and safety precautions.

Future Directions

There are several future directions for research on esperamicin D. One area of interest is the development of analogs that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to esperamicin D, which could help to personalize treatment strategies. Finally, there is ongoing interest in exploring the potential of esperamicin D as a component of combination therapy with other anticancer agents.

Synthesis Methods

Esperamicin D is a complex molecule that contains several subunits. Its synthesis involves a series of chemical reactions that require careful control of reaction conditions and purification steps. The most commonly used method for synthesizing esperamicin D involves the use of solid-phase peptide synthesis, which allows for the efficient assembly of the molecule's subunits. This method has been successfully used to produce esperamicin D and its analogs on a large scale.

Scientific Research Applications

Esperamicin D has been extensively studied for its potential use in cancer therapy. Its unique mechanism of action, which involves DNA cleavage through oxidative processes, has been shown to be effective against a wide range of cancer cell lines. In addition, esperamicin D has been found to be active against drug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer agents.

properties

CAS RN

107473-04-1

Product Name

Esperamicin D

Molecular Formula

C33H45N3O12S3

Molecular Weight

771.9 g/mol

IUPAC Name

methyl N-[(4Z,13Z)-1,12-dihydroxy-8-[4-hydroxy-5-(hydroxyamino)-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C33H45N3O12S3/c1-17(2)34-20-16-45-23(15-22(20)43-4)48-29-27(37)25(36-42)18(3)46-31(29)47-21-11-9-7-8-10-13-33(41)19(12-14-50-51-49-6)24(21)26(28(38)30(33)39)35-32(40)44-5/h7-8,12,17-18,20-23,25,27,29-31,34,36-37,39,41-42H,14-16H2,1-6H3,(H,35,40)/b8-7-,19-12-

InChI Key

KREMLOHCULNNLF-WRGVHVQVSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO

SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO

synonyms

esperamicin D

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.